4-Cyano-1h-imidazole-5-carboxamide
Overview
Description
“4-Cyano-1h-imidazole-5-carboxamide” is a chemical compound with the molecular formula C5H4N4O and a molecular weight of 136.11 . It is also known as "5-Cyano-1H-imidazole-4-carboxamide" .
Synthesis Analysis
The synthesis of imidazoles, including “4-Cyano-1h-imidazole-5-carboxamide”, has seen significant advances in recent years . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The methodologies for their synthesis are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Molecular Structure Analysis
The molecular structure of “4-Cyano-1h-imidazole-5-carboxamide” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The InChI code for this compound is 1S/C5H4N4O/c6-1-3-4(5(7)10)9-2-8-3/h2H,(H2,7,10)(H,8,9) .
Physical And Chemical Properties Analysis
“4-Cyano-1h-imidazole-5-carboxamide” is a solid compound . It is highly soluble in water and other polar solvents . The compound has a molecular weight of 136.11 .
Scientific Research Applications
Medicine: Antiviral and Antitubercular Agent
4-Cyano-1H-imidazole-5-carboxamide has been identified as having potential antiviral and antitubercular properties . Its structure allows for the synthesis of derivatives that can inhibit specific enzymes or proteins associated with viral replication and tuberculosis bacteria. This makes it a valuable compound for developing new medications to treat infectious diseases.
Agriculture: Pesticide Development
While direct references to the use of 4-Cyano-1H-imidazole-5-carboxamide in agriculture are limited, its chemical structure suggests potential for developing novel pesticides. By targeting specific pests’ biological pathways, derivatives of this compound could offer new solutions for crop protection .
Material Science: Advanced Material Synthesis
In material science, 4-Cyano-1H-imidazole-5-carboxamide can be used as a precursor for synthesizing complex organic molecules. These molecules can have applications in creating new materials with specific properties, such as enhanced durability or conductivity .
Environmental Science: Pollution Remediation
The compound’s reactivity makes it a candidate for creating materials that can help in environmental remediation. For instance, its derivatives could be used to develop absorbents that capture and neutralize pollutants .
Biochemistry: Enzyme Inhibition
4-Cyano-1H-imidazole-5-carboxamide is a key molecule in the study of enzyme inhibition. It serves as a starting point for synthesizing inhibitors against enzymes like JNK3, which are implicated in neurodegenerative diseases .
Pharmacology: Drug Discovery
In pharmacology, this compound is used in the discovery and design of new drugs. Its structure is versatile, allowing for modifications that can lead to the development of drugs with targeted therapeutic effects .
Analytical Chemistry: Chemical Analysis
This compound is also used in analytical chemistry as a standard or reference material in various chemical analyses to ensure accuracy and precision in experimental results .
Chemical Engineering: Process Optimization
In chemical engineering, 4-Cyano-1H-imidazole-5-carboxamide can be involved in process optimization studies. Its properties can influence reaction conditions, leading to more efficient and cost-effective industrial processes .
Safety and Hazards
“4-Cyano-1h-imidazole-5-carboxamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .
Future Directions
Imidazoles, including “4-Cyano-1h-imidazole-5-carboxamide”, are an important area of research due to their broad range of chemical and biological properties . Future challenges include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed .
Mechanism of Action
Target of Action
The primary targets of 4-Cyano-1h-imidazole-5-carboxamide are currently unknown. This compound belongs to the class of organic compounds known as imidazoles, which are aromatic heterocycles characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen centers .
Mode of Action
Imidazoles, in general, are known to interact with various biological targets, including enzymes and receptors, leading to a wide range of biological effects .
Biochemical Pathways
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are involved in the synthesis of many important biomolecules, including purines and histidine .
Result of Action
Imidazoles have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Cyano-1h-imidazole-5-carboxamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity
properties
IUPAC Name |
4-cyano-1H-imidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c6-1-3-4(5(7)10)9-2-8-3/h2H,(H2,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKYWNHLILCGEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297091 | |
Record name | 4-cyano-1h-imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-1h-imidazole-5-carboxamide | |
CAS RN |
5372-23-6 | |
Record name | 5372-23-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113952 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-cyano-1h-imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Cyano-1H-imidazole-4-carboxamide Hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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